1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid

Descripción general

Descripción

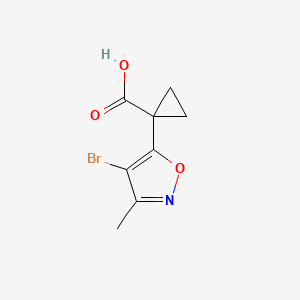

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its bromine and methyl groups attached to an isoxazole ring, which is further connected to a cyclopropane ring with a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the formation of the isoxazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial to achieving efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The bromine atom can be reduced to form a corresponding bromide or hydrogen bromide.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acids.

Reduction: Bromides and hydrogen bromide.

Substitution: Hydroxylated or aminated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid has been investigated for its potential pharmacological properties. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Studies and Research Findings

- Antimicrobial Activity : Studies have indicated that isoxazole derivatives exhibit antimicrobial properties. Research has demonstrated that compounds similar to this compound can inhibit bacterial growth, suggesting potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives of isoxazole have shown promise in reducing inflammation in preclinical models. This compound may also exhibit similar effects, warranting further investigation into its anti-inflammatory mechanisms .

Agrochemicals

The unique structure of this compound may lend itself to applications in agrochemicals. Isoxazole derivatives are known for their herbicidal and fungicidal properties.

Research Insights

- Herbicidal Activity : Preliminary studies suggest that compounds with the isoxazole moiety can act as effective herbicides. The specific application of this compound in agricultural settings could enhance crop protection strategies .

Materials Science

In materials science, the incorporation of isoxazole-containing compounds into polymers and other materials has been explored due to their thermal stability and mechanical properties.

Potential Applications

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with enhanced properties. Its cyclopropane structure may contribute to increased rigidity and thermal stability in polymer matrices .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid can be compared to other similar compounds, such as:

1-(4-Chloro-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(3-Methylisoxazol-5-yl)cyclopropane-1-carboxylic acid: Lacks the halogen substituent on the isoxazole ring.

1-(4-Bromo-3-methylpyrazol-5-yl)cyclopropane-1-carboxylic acid: Similar structure but with a pyrazole ring instead of isoxazole.

Actividad Biológica

1-(4-Bromo-3-methylisoxazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 1380090-08-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C₈H₈BrNO₃

- Molecular Weight: 246.06 g/mol

- Structure: The compound features a cyclopropane ring substituted with a bromo-isoxazole moiety, which is known for its biological activity.

Biological Activity Overview

Research indicates that compounds containing isoxazole structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. The specific biological activities of this compound are still being elucidated.

Antimicrobial Activity

Studies have suggested that isoxazole derivatives possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various bacterial strains.

Insecticidal Activity

Compounds similar in structure to this compound have been evaluated for their larvicidal activity against Aedes aegypti, a vector for several viral diseases. For example, related isoxazole compounds have demonstrated effective larvicidal properties with LC50 values indicating their potency as insecticides .

Study on Larvicidal Activity

A study conducted on the larvicidal effects of various isoxazole derivatives highlighted the importance of structural modifications in enhancing biological activity. Although specific data for this compound was not available, the findings suggest that compounds with similar moieties could exhibit significant larvicidal effects against mosquito larvae .

Toxicity Assessments

In assessing the safety profile of similar compounds, it was noted that certain isoxazole derivatives exhibited low toxicity towards mammalian cells even at high concentrations. This suggests that this compound may also possess a favorable safety profile, making it a candidate for further pharmacological exploration .

Data Table: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity | LC50 (μM) | Remarks |

|---|---|---|---|---|

| 3,4-(Methylenedioxy) cinnamic acid | Structure | Larvicidal | 28.9 ± 5.6 | Effective against Aedes aegypti |

| This compound | Structure | Unknown | N/A | Potential insecticidal properties |

| Other Isoxazole derivatives | Various | Antimicrobial/Larvicidal | Varies | Structural modifications enhance activity |

The precise mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it can be hypothesized that the presence of the isoxazole ring may interact with biological targets involved in cellular signaling pathways or enzyme inhibition.

Propiedades

IUPAC Name |

1-(4-bromo-3-methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-4-5(9)6(13-10-4)8(2-3-8)7(11)12/h2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXYSFCGCBLEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Br)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.